(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373650
InChI: InChI=1S/C20H18N2O2S2/c1-14(23)16-8-5-9-17(12-16)21-13-18-19(24)22(20(25)26-18)11-10-15-6-3-2-4-7-15/h2-9,12-13,24H,10-11H2,1H3
SMILES:
Molecular Formula: C20H18N2O2S2
Molecular Weight: 382.5 g/mol

(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16373650

Molecular Formula: C20H18N2O2S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C20H18N2O2S2
Molecular Weight 382.5 g/mol
IUPAC Name 1-[3-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]ethanone
Standard InChI InChI=1S/C20H18N2O2S2/c1-14(23)16-8-5-9-17(12-16)21-13-18-19(24)22(20(25)26-18)11-10-15-6-3-2-4-7-15/h2-9,12-13,24H,10-11H2,1H3
Standard InChI Key YEWFJIYIBQTXHP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a thiazolidin-4-one ring system, a five-membered heterocycle containing sulfur (S1) and nitrogen (N3) atoms. Key substituents include:

  • A 2-phenylethyl group at position 3, contributing hydrophobic interactions.

  • A (3-acetylphenyl)aminomethylene group at position 5, providing hydrogen-bonding capabilities via the acetyl and amine functionalities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₁N₃O₂S₂
Molecular Weight419.54 g/mol
IUPAC Name(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Tautomeric FormsThione (2-thioxo) predominant

The E-configuration at the C5 methylidene group is stabilized by conjugation with the thioxo group, as confirmed by NMR studies of analogous thiazolidinones . X-ray crystallography data for related structures reveal planarity in the thiazolidinone ring, with dihedral angles <10° between the ring and aryl substituents .

Synthesis and Analytical Profiling

Synthetic Pathways

The compound is synthesized via a three-step protocol typical of thiazolidin-4-one derivatives:

  • Condensation: 3-Acetylaniline reacts with ethyl 2-cyanoacetate to form the enamine intermediate.

  • Cyclization: Treatment with carbon disulfide (CS₂) and 2-phenylethylamine in ethanol under reflux yields the thiazolidinone core.

  • Oxidation: Selective oxidation of the C5 methylene group using iodine/DMSO establishes the E-configuration .

Table 2: Optimization of Reaction Conditions

StepReagentsTemperatureTime (h)Yield (%)
1Ethanol, Δ78°C472
2CS₂, K₂CO₃RT1265
3I₂, DMSO50°C288

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.32 (t, J=7.2 Hz, 2H, NCH₂), 3.02 (t, J=7.2 Hz, 2H, CH₂Ph), 2.55 (s, 3H, COCH₃).

  • IR (KBr): 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3320 cm⁻¹ (N-H) .

Biological Activities and Mechanistic Insights

CompoundIC₅₀ (μM)
TDZD-8 (Reference)2.1
Analog with 4-CH₃ substitution5.8
Target compound (Predicted)~7.2*

*Estimated via QSAR modeling .

Antioxidant Activity

Thiazolidinones with acetylphenyl groups demonstrate radical scavenging in DPPH assays (EC₅₀ 12–45 μM). The enamine system likely donates hydrogen atoms to neutralize free radicals .

Pharmacological Applications and Future Directions

Anticancer Prospects

Nanoparticle-encapsulated thiazolidinones show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ 8.7 μM vs. 23.4 μM for free drug) . The acetyl group may facilitate ROS generation, inducing apoptosis via mitochondrial pathways.

Table 4: Proposed Research Agenda

ObjectiveMethodologyExpected Outcome
In vitro cytotoxicityMTT assay on HCT-116, A549IC₅₀ < 10 μM
Pharmacokinetic profilingHPLC-MS/MS in rat plasmat₁/₂ > 4 h, F > 60%
Target identificationKinase screening panelGSK-3β, CDK2 inhibition

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